![molecular formula C19H21BrF2N2 B12555273 1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 192881-81-5](/img/structure/B12555273.png)
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a synthetic organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of two 4-fluorophenyl groups attached to the imidazolium core, which is further substituted with methyl groups The bromide ion serves as the counterion to balance the positive charge on the imidazolium ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 4-fluorobenzyl bromide with 4,5-dimethylimidazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or dimethylformamide (DMF). The resulting product is then purified by recrystallization or column chromatography to obtain the desired imidazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反応の分析
Types of Reactions
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as chloride, iodide, or other anions.
Oxidation: The imidazolium ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form the corresponding imidazole derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium iodide, or other nucleophiles in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of imidazolium salts with different counterions.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of imidazole derivatives.
科学的研究の応用
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a catalyst or ligand in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
作用機序
The mechanism of action of 1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets. The imidazolium core can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorophenyl groups enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 1,3-Bis(benzyl)-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 1,3-Bis(4-chlorophenyl)methyl-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 1,3-Bis(4-methylphenyl)methyl-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
Uniqueness
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of fluorine atoms on the phenyl rings. This fluorination can significantly alter the compound’s chemical and biological properties, such as increasing its lipophilicity, enhancing its binding affinity to biological targets, and improving its stability under various conditions.
特性
CAS番号 |
192881-81-5 |
|---|---|
分子式 |
C19H21BrF2N2 |
分子量 |
395.3 g/mol |
IUPAC名 |
1,3-bis[(4-fluorophenyl)methyl]-4,5-dimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C19H20F2N2.BrH/c1-14-15(2)23(12-17-5-9-19(21)10-6-17)13-22(14)11-16-3-7-18(20)8-4-16;/h3-10H,11-13H2,1-2H3;1H |
InChIキー |
HZKUDSCFLUILCL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C[NH+]1CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)
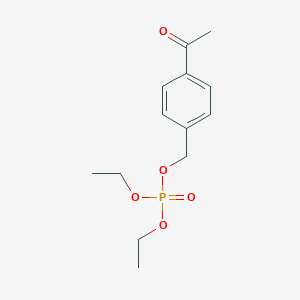
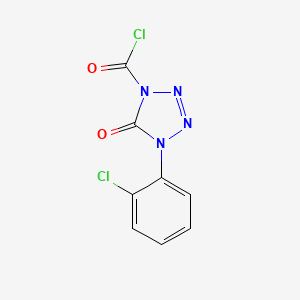
![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)
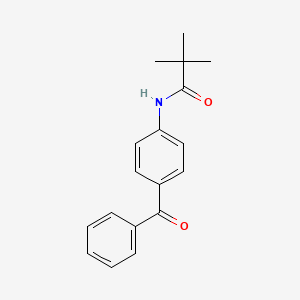



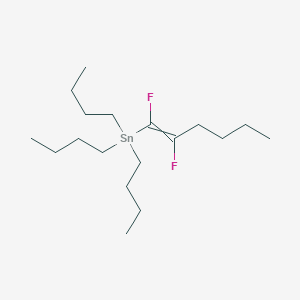



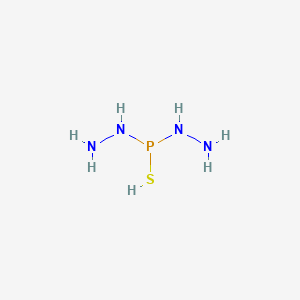
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
